2-Methoxyphenyl-(3-thienyl)methanol
Description
Contextualization within Modern Organic Chemistry and Heterocyclic Systems Research
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry. researchgate.net The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, is a particularly privileged scaffold in this class. researchgate.netnih.gov Thiophene and its derivatives are integral to medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets, and the ring itself is often used as a bio-isosteric replacement for phenyl groups to improve a molecule's physicochemical properties. nih.gov
The reactivity of the thiophene ring, which readily undergoes electrophilic aromatic substitution, makes it a versatile building block for creating complex molecules. nih.govnih.gov Its reactivity towards electrophiles is even greater than that of benzene (B151609). nih.gov This has led to the development of numerous synthetic methods to produce highly substituted thiophene frameworks for various applications, from pharmaceuticals to organic semiconductors. researchgate.netnih.govjksus.org
Structural Significance of Aryl-Heteroaryl Methanols
The aryl-heteroaryl methanol (B129727) framework, characterized by a central methanol carbon bonded to both an aryl (like the methoxyphenyl group) and a heteroaryl (like the thienyl group) ring, is a significant structural motif. This arrangement provides a specific three-dimensional geometry that can be crucial for biological activity or for the organization of molecules in materials science. The hydroxyl group (-OH) of the methanol bridge can act as a hydrogen bond donor and acceptor, further influencing molecular interactions.
Research into structurally similar compounds, such as di(3-thienyl)methanol, has highlighted the importance of this class of molecules. nih.govnih.gov Studies have shown that these compounds can exhibit significant biological effects, including anticancer activity. nih.govnih.gov The spatial arrangement of the aromatic and heteroaromatic rings around the central carbinol unit is a key determinant of their function. The flexibility or rigidity of this core structure, influenced by the substituents on the rings, plays a critical role in how the molecule interacts with its environment.
Overview of Academic Research Trajectories for Substituted Thiophene and Methoxyphenyl Derivatives
Academic research involving substituted thiophenes and methoxyphenyl derivatives is broad and dynamic, spanning multiple disciplines.
Medicinal Chemistry: A primary focus of research is the synthesis of novel thiophene derivatives as potential therapeutic agents. nih.govnih.gov The thiophene nucleus is present in numerous FDA-approved drugs. nih.gov Researchers continuously explore new substitution patterns on the thiophene ring to discover compounds with enhanced efficacy against a range of diseases, including cancer, inflammation, and microbial infections. nih.govnih.govnih.gov The methoxy (B1213986) group (-OCH₃) on the phenyl ring is also a common feature in bioactive molecules, where it can influence the molecule's electronic properties and metabolic stability. daneshyari.com
Materials Science: Thiophene-based materials are well-regarded for their semiconducting and electro-optical properties. jksus.org Research has focused on creating thiophene-containing chalcones and polymers for applications in organic electronics. jksus.orgdaneshyari.com The inclusion of methoxy groups on associated aryl rings can fine-tune these properties, for instance, by altering the charge transport characteristics of the material from p-type to ambipolar. jksus.orgdaneshyari.com
Synthetic Methodology: A significant portion of academic work is dedicated to developing new and efficient ways to synthesize these substituted aromatic and heterocyclic systems. core.ac.ukacs.org This includes the development of novel catalytic methods, such as nickel-catalyzed cross-coupling reactions to form C-N bonds with heteroaryl halides, and strategies for achieving specific substitution patterns (regioselectivity) that are otherwise difficult to access. princeton.edunih.gov These synthetic advancements are crucial for providing the tools needed to build the complex molecular architectures required for modern applications. acs.orgwikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMZVRDZKRJBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxyphenyl 3 Thienyl Methanol and Analogous Structures
Strategic Approaches to Carbon-Carbon Bond Formation at the Carbinol Center
The construction of the tertiary alcohol 2-Methoxyphenyl-(3-thienyl)methanol hinges on the creation of a carbon-carbon bond between the phenyl and thienyl moieties at the carbinol carbon. The most prevalent strategies involve the nucleophilic addition of an organometallic species, derived from one of the aromatic rings, to a carbonyl electrophile presented by the other.
Organometallic Reagent-Mediated Additions to Carbonyl Electrophiles
The addition of organometallic reagents to carbonyl compounds stands as a cornerstone of organic synthesis for C-C bond formation. youtube.com In the context of this compound synthesis, this involves two primary retrosynthetic disconnections:
Route A: Nucleophilic addition of a 3-thienyl organometallic reagent to 2-methoxybenzaldehyde (B41997).
Route B: Nucleophilic addition of a 2-methoxyphenyl organometallic reagent to 3-thiophenecarboxaldehyde (B150965).
The choice between these routes is often dictated by the availability of starting materials, the stability of the organometallic intermediates, and the potential for side reactions.
Organolithium and Grignard (organomagnesium) reagents are highly reactive nucleophiles widely used for additions to aldehydes and ketones. youtube.comyoutube.com
Grignard Reagents: The synthesis can be achieved by reacting a Grignard reagent with the appropriate aldehyde. For instance, 3-thienylmagnesium bromide, prepared from 3-bromothiophene (B43185) and magnesium metal, can be added to 2-methoxybenzaldehyde. Conversely, 2-methoxyphenylmagnesium chloride can be prepared and reacted with 3-thiophenecarboxaldehyde. nih.gov The reaction typically proceeds through a six-membered ring transition state and is generally irreversible due to the high basicity of the organometallic reagent. nih.gov
Organolithium Reagents: The use of organolithium reagents follows a similar logic. 3-Thienyllithium, which can be generated from 3-bromothiophene via lithium-halogen exchange, is a potent nucleophile. rsc.org Its subsequent reaction with 2-methoxybenzaldehyde, followed by an aqueous workup, yields the target methanol (B129727). This approach is often preferred when the corresponding organohalide is readily available and the conditions for lithium-halogen exchange are favorable.
| Reagent Type | Aryl/Heteroaryl Source | Carbonyl Source | Key Considerations |
| Grignard | 3-Thienylmagnesium halide | 2-Methoxybenzaldehyde | Formation of the Grignard can sometimes be sluggish. |
| Grignard | 2-Methoxyphenylmagnesium halide | 3-Thiophenecarboxaldehyde | Availability of the corresponding halo-anisole. |
| Organolithium | 3-Thienyllithium | 2-Methoxybenzaldehyde | Often requires low temperatures (-78 °C) for generation. |
| Organolithium | 2-Methoxyphenyllithium | 3-Thiophenecarboxaldehyde | Potential for ortho-lithiation side reactions on the anisole (B1667542) ring. |
Organozinc reagents offer a milder alternative to their lithium and magnesium counterparts, exhibiting greater tolerance for other functional groups within the molecule. researchgate.net While less reactive, their addition to aldehydes can be effectively catalyzed. The primary route to the required organozinc species in this context involves the transmetalation from a more reactive organometallic, typically an organolithium compound.
The key precursor for the thienyl component is 3-thienyllithium, which is efficiently prepared via a lithium-halogen exchange reaction. nih.gov This process involves treating an aryl or heteroaryl halide, such as 3-bromothiophene, with an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). libretexts.org The exchange is a rapid and often reversible equilibrium-driven process that favors the formation of the more stable organolithium species. nih.gov For the lithiation of 3-bromothiophene, the use of t-BuLi at low temperatures (e.g., -78 °C) is often preferred to ensure clean and efficient exchange. smolecule.com
| Parameter | Description |
| Reaction | Lithium-Halogen Exchange |
| Substrate | 3-Bromothiophene |
| Reagent | Alkyllithium (e.g., n-BuLi, t-BuLi) |
| Product | 3-Thienyllithium |
| Typical Conditions | Anhydrous ether solvent (e.g., THF, Diethyl ether), low temperature (-78 °C) |
Once the 3-thienyllithium is generated in situ, it can be readily converted to the corresponding organozinc reagent through a transmetalation reaction. This is achieved by adding a zinc salt, most commonly anhydrous zinc chloride (ZnCl₂), to the solution of the organolithium. The reaction involves the transfer of the organic group from the more electropositive lithium to the less electropositive zinc, yielding a diorganozinc or, more commonly, a hetero-organozinc halide species (3-thienylzinc chloride). This newly formed organozinc reagent can then be added to 2-methoxybenzaldehyde to form the desired carbinol.
Organozinc Reagent Chemistry in Aryl-Heteroaryl Methanol Synthesis
Base-Catalyzed Condensation and Addition Reactions
Base-catalyzed reactions provide an alternative, organometallic-free approach, although their application to the direct synthesis of this compound is mechanistically disfavored. The most relevant reaction in this category is the Cannizzaro reaction, which involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to yield a primary alcohol and a carboxylic acid. youtube.com A "crossed" Cannizzaro reaction occurs between two different non-enolizable aldehydes. youtube.com
For the synthesis of the target compound, a crossed Cannizzaro reaction between 2-methoxybenzaldehyde and 3-thiophenecarboxaldehyde could be envisioned. However, the outcome of this reaction is dictated by the relative electrophilicity of the two aldehyde carbonyl carbons. The aldehyde with the more electron-deficient carbonyl carbon is preferentially attacked by the hydroxide (B78521) base and is subsequently oxidized to the carboxylic acid, while the other aldehyde molecule acts as the hydride acceptor and is reduced to the alcohol. quora.com
The carbonyl carbon of 2-methoxybenzaldehyde is rendered less electrophilic by the electron-donating resonance effect of the para-methoxy group. In contrast, 3-thiophenecarboxaldehyde, while influenced by the complex electronic nature of the thiophene (B33073) ring, is generally more reactive toward nucleophiles. libretexts.orgquora.com Therefore, in a competitive reaction, 3-thiophenecarboxaldehyde would be preferentially oxidized to 3-thiophenecarboxylic acid, while 2-methoxybenzaldehyde would be reduced to 2-methoxybenzyl alcohol.
Predicted Outcome of Crossed Cannizzaro Reaction:
Oxidation Product: 3-Thiophenecarboxylic acid
Reduction Product: 2-Methoxybenzyl alcohol
Thus, a base-catalyzed crossed Cannizzaro reaction is not a viable direct route to this compound.
Enantioselective Synthesis of Chiral Aryl-Heteroaryl Methanols
The creation of specific stereoisomers (enantiomers) of chiral carbinols like this compound is of paramount importance as different enantiomers can exhibit distinct biological activities. Enantioselective synthesis aims to produce a single enantiomer in high yield and purity.
Catalytic Asymmetric Additions Utilizing Chiral Ligand Systems
A powerful strategy for the enantioselective synthesis of aryl-heteroaryl methanols involves the catalytic asymmetric addition of organometallic reagents to aldehydes. One notable method employs organozinc reagents in the presence of a chiral catalyst. nih.gov
The general approach involves the in-situ generation of a heteroaryl organozinc reagent, such as 3-thienylzinc ethyl, from 3-bromothiophene. This is achieved through a lithium-bromine exchange followed by transmetalation with a zinc source like ethylzinc (B8376479) chloride. This organozinc intermediate is then added to an aryl aldehyde, for instance, 2-methoxybenzaldehyde, in the presence of a chiral amino alcohol ligand. These chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of the nucleophile to the aldehyde, resulting in the preferential formation of one enantiomer of the desired product, this compound.
This methodology has been successfully applied to a range of aryl and heteroaryl bromides and aldehydes, affording the corresponding chiral methanols in good yields and with high enantioselectivities, often exceeding 90% enantiomeric excess (ee). nih.gov
Optimization of Stereoselectivity in Carbinol Formation
Achieving high levels of stereoselectivity in the formation of chiral carbinols is a critical aspect of asymmetric synthesis. The choice of chiral ligand, solvent, temperature, and the nature of the organometallic reagent all play a significant role in determining the enantiomeric excess of the product.
In the context of the catalytic asymmetric addition of organozinc reagents, the structure of the chiral amino alcohol ligand is a key determinant of enantioselectivity. Ligands derived from readily available chiral sources, such as amino acids, are often employed. The steric and electronic properties of the ligand influence the transition state of the reaction, thereby controlling the facial selectivity of the nucleophilic attack on the aldehyde.
Optimization studies have shown that factors such as the concentration of the catalyst and the reaction temperature can be fine-tuned to maximize the enantiomeric excess. For example, conducting the reaction at lower temperatures often leads to higher stereoselectivity. The use of additives can also influence the outcome of the reaction by modifying the reactivity of the organometallic species or the catalyst.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core diaryl-like methanol scaffold.
For instance, a convergent approach could be envisioned where a multi-component reaction is used to assemble a key intermediate which is then further elaborated to the final product. Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are powerful tools for generating molecular diversity and could be adapted to create precursors containing the desired aryl and heteroaryl moieties. These reactions are valued for their high atom economy and the ability to rapidly generate libraries of structurally diverse compounds.
Isolation and Purification Techniques for Complex Synthetic Intermediates
The isolation and purification of synthetic intermediates and the final product are critical steps in any chemical synthesis, particularly for chiral compounds where the separation of enantiomers or diastereomers may be required. For compounds like this compound and its synthetic precursors, standard chromatographic techniques are commonly employed.
Column chromatography using silica (B1680970) gel as the stationary phase is a widely used method for the purification of organic compounds. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often used, with the polarity being gradually increased to elute compounds of varying polarities.
For the purification of chiral compounds and the determination of enantiomeric excess, chiral high-performance liquid chromatography (HPLC) is the method of choice. Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers of the analyte and thus their separation.
In the synthesis of analogous compounds like di(3-thienyl)methanol, purification often involves initial extraction to separate the crude product from the reaction mixture, followed by column chromatography to obtain the pure compound. nih.gov
Table of Reaction Parameters and Outcomes
| Catalyst/Ligand System | Substrates | Product Type | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Chiral Amino Alcohol/EtZnCl | 3-Bromothiophene, 2-Methoxybenzaldehyde | Aryl-Heteroaryl Methanol | >90% nih.gov | Good nih.gov |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 3-Bromothiophene |
| 2-Methoxybenzaldehyde |
| Ethylzinc chloride |
| Di(3-thienyl)methanol |
| Hexanes |
Chemical Reactivity and Transformation Pathways of 2 Methoxyphenyl 3 Thienyl Methanol and Its Derivatives
Transition Metal-Catalyzed Coupling Reactions
Other Catalytic Hydrofunctionalization and Cyclization Approaches
Beyond the transformations centered on the carbinol carbon, derivatives of 2-Methoxyphenyl-(3-thienyl)methanol can be envisioned to undergo other catalytic reactions, particularly following dehydration to the corresponding alkene.
Catalytic hydrogenation of the alkene derivative, formed from the dehydration of this compound, would lead to a saturated carbon-carbon bond, producing 1-(2-methoxyphenyl)-1-(3-thienyl)ethane. This reaction is typically carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.orgyoutube.com The process involves the syn-addition of two hydrogen atoms across the double bond. libretexts.orgyoutube.com
Furthermore, hydroarylation reactions represent a potential pathway for the functionalization of the alkene derived from this compound. Rhodium-catalyzed intramolecular hydroarylation of tethered aryl alkenes is a known method for constructing cyclic frameworks. rsc.org While this would require a suitable tether, it highlights a potential cyclization strategy for appropriately designed derivatives.
Spectroscopic Characterization and Structural Elucidation of 2 Methoxyphenyl 3 Thienyl Methanol
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of 2-Methoxyphenyl-(3-thienyl)methanol is expected to display a series of absorption bands that confirm the presence of its key functional groups. A prominent, broad absorption band would appear in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding.
The aromatic C-H stretching vibrations of the phenyl and thienyl rings are anticipated to be observed in the 3100-3000 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations corresponding to the methoxy (B1213986) group (O-CH₃) would produce signals around 2960-2850 cm⁻¹. nih.gov
The C-O stretching vibrations provide further structural confirmation. The signal for the C-O stretch of the secondary alcohol (CH-OH) is expected around 1050 cm⁻¹, while the aryl-alkyl ether (Ar-O-CH₃) linkage would show a characteristic asymmetric stretching band near 1250-1200 cm⁻¹ and a symmetric stretch near 1040-1020 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net
Complementing the FT-IR data, the FT-Raman spectrum provides information on the less polar bonds. Strong signals are expected for the C=C stretching modes of the phenyl and thiophene (B33073) rings between 1600-1500 cm⁻¹. The C-S stretching vibrations of the thiophene ring, which can be weak in the IR spectrum, should produce more prominent bands in the Raman spectrum, typically in the 750-600 cm⁻¹ range. The symmetric "breathing" modes of the aromatic rings would also be visible and are useful for conformational analysis. researchgate.netresearchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3400-3200 (broad) | Weak / Not prominent |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 (strong) |
| Aliphatic C-H Stretch (Methoxy) | 2960-2850 | 2960-2850 |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | 1600, 1580 (strong) |
| C-O Stretch (Ether) | ~1240 (asymmetric) | Moderate |
| C-O Stretch (Alcohol) | ~1050 | Weak |
| Thiophene Ring Breathing | Weak / Not prominent | Strong |
| C-S Stretch | Weak / Not prominent | ~700 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules.
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The aromatic region (δ 7.5-6.8 ppm) would be complex, showing signals for the four protons on the 2-methoxyphenyl ring and the three protons on the 3-thienyl ring. The methoxy group (O-CH₃) would appear as a sharp singlet at approximately δ 3.8 ppm. The benzylic proton (CH-OH), being adjacent to two aromatic rings and an oxygen atom, would resonate as a singlet or a narrowly split multiplet around δ 6.0-5.8 ppm. The hydroxyl proton (-OH) signal would be a broad singlet whose chemical shift is dependent on concentration and solvent.
The ¹³C NMR spectrum reveals the number of unique carbon atoms. The signal for the carbinol carbon (CH-OH) is expected around δ 70-65 ppm, while the methoxy carbon (O-CH₃) would appear near δ 55 ppm. scielo.org.za The aromatic region (δ 160-110 ppm) would contain ten distinct signals: six for the 2-methoxyphenyl ring (including the oxygen- and methoxy-substituted carbons) and four for the 3-thienyl ring.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Phenyl H (H6') | 7.35-7.25 | dd |
| Phenyl H (H4') | 7.30-7.20 | td |
| Phenyl H (H5') | 7.00-6.90 | td |
| Phenyl H (H3') | 6.95-6.85 | d |
| Thienyl H (H2) | ~7.20 | m |
| Thienyl H (H5) | ~7.15 | m |
| Thienyl H (H4) | ~7.05 | m |
| Carbinol CH | 6.00-5.80 | s |
| Methoxy OCH₃ | ~3.80 | s |
| Hydroxyl OH | variable | br s |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| Phenyl C (C2') | ~157 |
| Thienyl C (C3) | ~145 |
| Thienyl C (C2) | ~127 |
| Phenyl C (C4') | ~129 |
| Phenyl C (C6') | ~128 |
| Thienyl C (C5) | ~126 |
| Thienyl C (C4) | ~122 |
| Phenyl C (C1') | ~130 |
| Phenyl C (C5') | ~121 |
| Phenyl C (C3') | ~111 |
| Carbinol C | ~68 |
| Methoxy C | ~55.5 |
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. princeton.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the phenyl ring (H3'-H4'-H5'-H6') and on the thiophene ring (H4-H5), establishing their connectivity. rsc.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to. For instance, it would link the methoxy proton signal at ~δ 3.8 to the carbon signal at ~δ 55.5, and the carbinol proton at ~δ 5.9 to the carbon at ~δ 68. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the structure together. It shows correlations between protons and carbons separated by two or three bonds. Crucial correlations would include:
The benzylic proton (CH-OH) to carbons in the phenyl ring (C1', C2', C6') and the thiophene ring (C3, C2, C4).
The methoxy protons (O-CH₃) to the C2' carbon of the phenyl ring.
The H2 proton of the thiophene ring to the benzylic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A key NOESY correlation would be expected between the methoxy group protons and the H3' proton on the phenyl ring, confirming the ortho substitution pattern. Correlations between the benzylic proton and the H2 proton of the thiophene ring, as well as the H6' proton of the phenyl ring, would help define the preferred rotational conformation of the molecule. harvard.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show absorption bands corresponding to π → π* transitions within the conjugated phenyl and thiophene aromatic systems. The presence of two aromatic chromophores would likely result in strong absorptions below 300 nm. The primary absorption maximum (λmax) associated with the phenyl ring is typically around 270-280 nm, influenced by the methoxy and carbinol substituents. The thiophene ring would also contribute to this region. core.ac.uk
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Type of Transition |
| Methanol | ~275 | π → π |
| Methanol | ~230 | π → π |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
For the target compound, this compound, the expected molecular formula is C₁₂H₁₂O₂S. The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS analysis would aim to measure the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M]⁺˙) and compare it to the theoretical value. A close match between the experimental and theoretical masses would provide strong evidence for the proposed molecular formula.
Despite a thorough search of available scientific literature and databases, specific experimental High-Resolution Mass Spectrometry data for this compound could not be located. Therefore, a data table of experimental versus theoretical mass for molecular formula confirmation cannot be provided at this time.
X-ray Crystallography for Precise Solid-State Molecular Geometry
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map, from which the atomic positions can be determined.
A comprehensive search for published X-ray crystallographic data for this compound did not yield any specific results. Consequently, detailed information on its solid-state molecular geometry, including unit cell parameters, bond lengths, and bond angles, is not available in the public domain. As such, a data table summarizing the crystallographic parameters cannot be generated.
While experimental data for the specific title compound is not available, the scientific literature does contain crystallographic data for structurally related molecules. For instance, the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone has been reported, revealing details about the conformation and intermolecular interactions in a different, yet related, system. researchgate.net However, direct extrapolation of these findings to this compound is not possible due to the significant structural differences.
Computational and Theoretical Investigations of 2 Methoxyphenyl 3 Thienyl Methanol
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a prominent tool for predicting a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. The application of DFT to a molecule like 2-Methoxyphenyl-(3-thienyl)methanol would involve functionals such as B3LYP, MN15, or wB97XD, paired with basis sets like 6-311++G(d,p) or def2TZVPP to ensure accurate results.
Ground State Geometry Optimization and Energy Minimization
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all of its atomic coordinates. The procedure systematically alters bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy on the potential energy surface. For a molecule with multiple rotatable bonds, such as the bond connecting the methanol (B129727) carbon to the phenyl and thienyl rings in this compound, multiple local minima may exist. Therefore, a thorough conformational analysis is necessary to identify the global minimum, which represents the most stable conformer of the molecule. The quality of the initial Hessian (a matrix of second derivatives of energy) is crucial for the convergence of the optimization process.
A hypothetical table of optimized geometric parameters for this compound, which would be generated from such a calculation, is presented below for illustrative purposes.
Table 1: Hypothetical Optimized Geometric Parameters
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C(phenyl)-C(methanol) | 1.52 Å |
| Bond Length | C(thienyl)-C(methanol) | 1.51 Å |
| Bond Length | C(methanol)-O | 1.43 Å |
| Bond Angle | C(phenyl)-C(methanol)-C(thienyl) | 110.5° |
| Dihedral Angle | C(phenyl)-C(methanol)-C(thienyl)-S | 45.0° |
(Note: These values are illustrative and not based on actual experimental or computational data.)
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.
To provide a detailed assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is conducted. PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. This allows for an unambiguous assignment of the spectral bands. For example, in this compound, PED would help to distinguish the C-H stretching vibrations of the phenyl ring from those of the thienyl ring.
Table 2: Hypothetical Vibrational Frequencies and PED Assignments
| Mode | Calculated Frequency (cm⁻¹) | PED Assignment (Hypothetical) |
|---|---|---|
| ν1 | 3550 | 100% O-H stretch |
| ν2 | 3080 | 95% C-H stretch (Thienyl) |
| ν3 | 3060 | 98% C-H stretch (Phenyl) |
| ν4 | 1595 | 85% C=C stretch (Phenyl) + 15% C=C stretch (Thienyl) |
| ν5 | 1250 | 90% C-O stretch (Aryl-O) |
(Note: These values are illustrative and not based on actual experimental or computational data.)
Electronic Structure and Reactivity Descriptors
DFT calculations also provide deep insights into the electronic properties and chemical reactivity of a molecule.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily excited. For this compound, the analysis would reveal how the methoxy (B1213986) substituent and the heterocyclic thiophene (B33073) ring influence the electronic distribution and the energy of these frontier orbitals.
Table 3: Hypothetical FMO Properties
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
(Note: These values are illustrative and not based on actual experimental or computational data.)
Analysis of Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. Molecules containing electron-donating groups linked to electron-accepting groups, often via a π-conjugated bridge, can exhibit ICT. In this compound, the methoxy-substituted phenyl ring can act as an electron donor, while the thiophene ring can function as an acceptor.
Computational analysis can predict the likelihood and nature of ICT by examining the electron density distribution in the ground state (S0) and the first excited state (S1). The character of the HOMO and LUMO provides initial clues; if the HOMO is localized on the donor moiety and the LUMO on the acceptor moiety, a HOMO→LUMO transition will result in charge transfer. Time-Dependent DFT (TD-DFT) is the standard method for calculating excited state properties and would be used to model the electronic transition and the resulting change in charge distribution.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. In this compound, these would likely be found around the oxygen atom of the methoxy and hydroxyl groups and potentially the sulfur atom of the thiophene ring.
Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl hydrogen.
Green regions correspond to neutral or near-zero potential.
The MEP map provides a clear and intuitive picture of the molecule's charge landscape, complementing the more quantitative data from FMO analysis.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing insights into its bonding structure, charge transfer, and stabilizing interactions. This analysis translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units, which align with the intuitive Lewis structure concept.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater molecular stability.
For a molecule like this compound, NBO analysis would be expected to reveal several key stabilizing interactions:
Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the hydroxyl group's hydrogen and the oxygen of the methoxy group. This would be evidenced by a significant E(2) value for the interaction between the lone pair of the methoxy oxygen (donor) and the antibonding orbital of the O-H bond (acceptor).
While specific data for this compound is not available, studies on similar molecules illustrate the nature of these findings. For instance, in related aromatic and heterocyclic compounds, stabilization energies from such delocalizations can range from a few to over 20 kcal/mol, highlighting their crucial role in molecular structure and stability. scirp.org
Global Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)
Global chemical reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that provide a quantitative measure of a molecule's reactivity and stability. arxiv.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2. A larger hardness value indicates greater stability and lower reactivity.
Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η). A higher softness value suggests greater reactivity.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.
Chemical Potential (μ): Is the negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η). A higher electrophilicity index indicates a better electron acceptor.
For this compound, the HOMO is likely to be localized on the electron-rich thienyl and methoxyphenyl rings, while the LUMO would be distributed over the aromatic systems. The energy gap between these orbitals would be a key indicator of the molecule's stability. While precise values are not available, studies on analogous compounds like 2-(2-Nitrovinyl) thiophene have shown how these descriptors can elucidate reactivity patterns. researchgate.net
Below is an illustrative table of the kind of data that would be generated for this compound from a DFT calculation. The values are hypothetical and for demonstration purposes only.
| Descriptor | Formula | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | -5.8 |
| LUMO Energy | E_LUMO | -1.2 |
| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.6 |
| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | 2.3 |
| Chemical Softness | S = 1 / η | 0.43 |
| Electronegativity | χ = -(E_HOMO + E_LUMO) / 2 | 3.5 |
| Chemical Potential | μ = -χ | -3.5 |
| Electrophilicity Index | ω = μ² / (2η) | 2.66 |
Theoretical Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. The key parameters that determine a molecule's NLO response are its polarizability and hyperpolarizability.
Calculation of First-Order Hyperpolarizability (β)
The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit properties like second-harmonic generation. Molecules with significant charge-transfer characteristics, often described as donor-π-acceptor systems, tend to have large β values.
Determination of Electric Dipole Moment and Polarizability
The electric dipole moment (μ) and polarizability (α) are fundamental electronic properties that also influence a molecule's NLO response.
Electric Dipole Moment (μ): A measure of the asymmetry of the charge distribution in a molecule. A non-zero dipole moment is a necessary, but not sufficient, condition for a molecule to be second-order NLO active.
Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
Computational methods can accurately predict these properties. For this compound, the presence of electronegative oxygen atoms and the asymmetric arrangement of the phenyl and thienyl rings would result in a significant dipole moment. The polarizability would be influenced by the extent of the π-conjugated system.
The following table illustrates the type of NLO data that would be obtained from a computational study of this compound. The values are hypothetical.
| Property | Hypothetical Value |
| Dipole Moment (μ) | 2.5 Debye |
| Mean Polarizability (α) | 20 x 10⁻²⁴ esu |
| Total First-Order Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |
Thermochemical Properties and Thermodynamic Parameters
Computational thermochemistry allows for the prediction of various thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These parameters are crucial for understanding the stability of a compound and predicting its behavior under different temperature and pressure conditions.
Using statistical thermodynamics in conjunction with the results of quantum mechanical calculations (typically providing vibrational frequencies and rotational constants), one can calculate these properties.
Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.
Standard Molar Entropy (S°): A measure of the randomness or disorder of a mole of a substance.
Heat Capacity (Cv): The amount of heat required to raise the temperature of a substance by one degree Celsius at constant volume.
Thermochemical studies on related compounds, such as 2- and 3-thiophenemethanol, have been performed to determine their enthalpies of formation and vaporization. Such data for this compound would provide valuable information about its energetic landscape.
A hypothetical table of calculated thermodynamic parameters for this compound is presented below.
| Parameter | Hypothetical Value |
| Standard Enthalpy of Formation (gas phase, 298.15 K) | -150 kJ/mol |
| Standard Molar Entropy (298.15 K) | 450 J/(mol·K) |
| Heat Capacity at constant volume (Cv, 298.15 K) | 200 J/(mol·K) |
Advanced Applications in Chemical Sciences
Role as a Versatile Synthetic Building Block and Intermediate
The chemical structure of 2-Methoxyphenyl-(3-thienyl)methanol suggests its significant potential as a versatile building block and intermediate in organic synthesis. The methanol (B129727) functional group is a key reactive site. Methanol itself is increasingly recognized as a sustainable C1 building block in the chemical industry for various organic transformations, often catalyzed by transition metals. nih.govspringernature.com This "borrowing hydrogen" approach allows for greener methylation reactions, producing only water and/or hydrogen as byproducts. nih.govspringernature.com
The thienyl and methoxyphenyl groups within the molecule offer further sites for functionalization, making it a trifunctional building block. The thiophene (B33073) ring, a sulfur-containing heterocycle, is a common scaffold in medicinal chemistry and materials science. rroij.comnih.gov Its deprotonation can form thienyl-lithium reagents, which are powerful intermediates for creating new carbon-carbon bonds and synthesizing more complex molecules. rroij.com The presence of both an electron-donating methoxy (B1213986) group on the phenyl ring and the sulfur-containing thiophene ring can influence the regioselectivity of further chemical modifications.
Contributions to Materials Science and Engineering
Thiophene-based compounds are at the forefront of materials science research, particularly in the development of organic electronic materials. The inherent electronic properties of the thiophene ring make it an excellent component for creating novel functional materials.
Development of Organic Semiconductors and Photovoltaic Materials
Thiophene derivatives are widely used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of various substituents onto the thiophene ring allows for the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for charge transport. While no specific data exists for this compound, related thiophene-containing molecules are actively being explored as solution-processable organic semiconductors.
Applications in Conductive Polymers and Optoelectronic Devices
The electropolymerization of thiophene and its derivatives is a common method for producing conductive polymers. These polymers have found applications in a variety of electronic and optoelectronic devices, including sensors and light-emitting diodes. The specific substituents on the thiophene ring can influence the polymerization process and the properties of the resulting polymer. For instance, the electrochemical oxidation of substituted thiophenes can lead to the formation of thin, conductive films on electrode surfaces.
Precursor in Heterocyclic Synthesis and Ring System Construction
The this compound structure is a valuable precursor for the synthesis of more complex heterocyclic systems. The thiophene ring itself is a fundamental building block in the synthesis of various fused-ring systems. For example, thiophene can be fused with a benzene (B151609) ring to produce benzothiophene, or with two benzene rings to form dibenzothiophene. rroij.com These fused systems are common in pharmaceuticals and advanced materials.
The reactivity of the methanol group, in conjunction with the aromatic rings, allows for intramolecular cyclization reactions to form new heterocyclic rings. The specific substitution pattern of this compound could be exploited to synthesize novel thieno-fused or phenyl-fused heterocyclic compounds with unique three-dimensional structures and properties.
Catalytic Applications of Related Selenium-Containing Analogs
While the focus of this article is on a sulfur-containing compound, the catalytic applications of its selenium-containing analogs are noteworthy and provide insight into potential future research directions. Organoselenium compounds are known to be excellent catalysts for a variety of oxidation reactions, often mimicking the function of the enzyme glutathione (B108866) peroxidase. scielo.br
Selenium compounds can act as catalytic scavengers of reactive oxygen species and have been used in the oxidation of various substrates with hydrogen peroxide as a green oxidant. nih.govmdpi.com For instance, selenium(IV) oxide and other organoselenium compounds are effective catalysts for the oxidation of hydrazides and other organic molecules. nih.gov The catalytic cycle typically involves the oxidation of the selenium center, which then acts as an oxygen transfer agent. nih.govmdpi.com The development of selenium-containing analogs of this compound could therefore lead to new and efficient catalytic systems for a range of chemical transformations. Research has shown that selenium compounds can catalytically scavenge oxidants, with selenoxides being reduced by thiols and redox enzymes. nih.govresearchgate.net
Conclusion and Future Research Directions
Summary of Current Academic Understanding and Knowledge Gaps
The academic understanding of 2-Methoxyphenyl-(3-thienyl)methanol is currently nascent, with a significant scarcity of dedicated research on its synthesis, characterization, and properties. A thorough review of scientific literature reveals that while its constituent fragments—the 2-methoxyphenyl group and the 3-thienylmethanol core—are well-known in various chemical contexts, their specific combination in this carbinol has not been a subject of focused investigation. This represents a substantial knowledge gap in the field of heterocyclic chemistry.
The existing body of research extensively covers related compounds such as di(3-thienyl)methanol and various substituted thienyl and phenyl methanols. nih.govresearchgate.netmdpi.com For instance, di(3-thienyl)methanol has been synthesized and evaluated for its anticancer properties against brain cancer cell lines, showing significant activity. nih.govresearchgate.netmdpi.com Furthermore, computational and thermochemical studies have been performed on isomers like 2- and 3-thiophenemethanol, providing insight into their molecular organization and energetic properties. nih.gov However, direct experimental or theoretical data for this compound remains unpublished. The primary knowledge gap is, therefore, the complete absence of empirical data regarding its physical constants, spectroscopic signature (NMR, IR, MS, UV-Vis), crystalline structure, and potential biological activities.
Prospective Research Avenues in Synthetic Methodology and Derivatization
Future research should prioritize the development of reliable and efficient synthetic routes to access this compound. Standard organometallic reactions present a logical starting point. A prospective and highly viable approach would be the Grignard reaction, a cornerstone of C-C bond formation. This would likely involve the reaction of a Grignard reagent derived from 3-bromothiophene (B43185) with 2-methoxybenzaldehyde (B41997).
Table 1: Proposed Synthetic Strategy for this compound
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
| 1 | 3-Bromothiophene | Magnesium (Mg) | Dry Ether/THF | 3-Thienylmagnesium bromide | Grignard Reagent Formation |
| 2 | 3-Thienylmagnesium bromide | 2-Methoxybenzaldehyde | Dry Ether/THF, then H₃O⁺ workup | This compound | Grignard Addition |
Further research into alternative coupling reactions, such as those catalyzed by palladium, could also be explored to optimize yield and purity. nih.gov
Once synthesized, the derivatization of this compound would be a fruitful area of investigation. The secondary alcohol moiety is a prime site for chemical modification, allowing for the synthesis of a library of related compounds with potentially diverse properties. Derivatization not only aids in characterization, particularly for gas chromatography (GC) analysis, but also opens avenues for modulating the molecule's physicochemical and biological properties. sigmaaldrich.comtcichemicals.comsigmaaldrich.com
Table 2: Potential Derivatization Reactions
| Functional Group | Reagent Type | Example Reagent | Product Class | Potential Application |
| Hydroxyl (-OH) | Esterification | Acyl Halides (e.g., Acetyl Chloride) | Esters | Pro-drug development, materials science |
| Hydroxyl (-OH) | Etherification | Alkyl Halides (e.g., Methyl Iodide) | Ethers | Modification of solubility and metabolic stability |
| Hydroxyl (-OH) | Silylation | BSTFA, TMCS | Silyl Ethers | Increased volatility for GC-MS analysis tcichemicals.comsigmaaldrich.com |
| Hydroxyl (-OH) | Isocyanate Addition | p-Tolyl Isocyanate | Carbamates | Reagent for analyzing polar compounds by MS nih.gov |
Exploring these derivatization pathways would be essential to building a structure-activity relationship (SAR) profile should the parent compound show any interesting biological or material properties.
Directions for Advanced Spectroscopic and Computational Investigations
The complete characterization of this compound requires a suite of advanced spectroscopic and computational methods. Future work should focus on obtaining and interpreting its full spectroscopic profile.
Spectroscopic Investigations:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be crucial to unambiguously assign all proton and carbon signals, confirming the connectivity between the phenyl and thienyl rings via the methanol (B129727) bridge.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular formula. chemicalbook.com Electron Ionization (EI) and Electrospray Ionization (ESI) techniques would provide characteristic fragmentation patterns, offering further structural proof and aiding in the identification of potential derivatives or metabolites in future studies. nih.gov
Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, notably the broad O-H stretch of the alcohol and C-O stretches associated with the ether and alcohol. UV-Visible spectroscopy would characterize the electronic transitions within the molecule, providing data that could be correlated with computational models. semanticscholar.org
Computational Investigations:
Density Functional Theory (DFT): DFT calculations would be invaluable for predicting the molecule's geometric and electronic properties. nih.gov These studies can predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which can then be compared with experimental data for validation.
Molecular Modeling: Computational modeling can predict the molecule's three-dimensional conformation, dipole moment, and electrostatic potential surface. This information is critical for understanding its intermolecular interactions and potential binding affinity to biological targets.
Thermochemical Analysis: As demonstrated with related thiophene (B33073) methanols, computational methods can be combined with experimental techniques to determine key thermochemical properties, providing a deeper understanding of the molecule's stability and energetics. nih.gov
By pursuing these integrated experimental and computational research directions, the scientific community can close the existing knowledge gap and fully characterize the chemical nature and potential utility of this compound.
Q & A
Q. Optimization Tips :
- Monitor reaction progress with thin-layer chromatography (TLC).
- Adjust stoichiometric ratios (e.g., 1:1.2 for aldehyde:ketone) to minimize side products.
How can researchers characterize the structural integrity and purity of this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of methoxy (-OCH₃), thienyl, and hydroxymethyl (-CH₂OH) groups. Compare peaks with analogous compounds (e.g., (2-Amino-4-methoxyphenyl)methanol ).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns and UV detection at 254 nm.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 196.29 g/mol for thienyl derivatives ).
Advanced Tip : X-ray crystallography (as in ) resolves stereochemical ambiguities in crystalline forms .
What experimental strategies address contradictions in reported biological activities of this compound?
Advanced Research Question
Discrepancies in antimicrobial or enzyme inhibition data may arise from:
- Purity Variability : Impurities (e.g., unreacted aldehydes) can skew bioassay results. Validate purity via HPLC and NMR before testing .
- Assay Conditions : Replicate studies under standardized conditions (pH, temperature, solvent). For example, ethanol co-solvents may alter compound acidity and bioactivity .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., (3-Methoxyphenyl)methanol derivatives ) to isolate structure-activity relationships.
What are the oxidation and reduction pathways of this compound, and how do they impact downstream applications?
Advanced Research Question
- Oxidation :
- With KMnO₄ in acidic conditions: Forms a ketone (2-Methoxyphenyl-(3-thienyl)ketone) or carboxylic acid derivative, depending on reaction time .
- Thienyl sulfur oxidation: May yield sulfoxides or sulfones, altering electronic properties .
- Reduction :
- LiAlH₄ converts the hydroxymethyl group to a methyl group, producing 2-Methoxyphenyl-(3-thienyl)methane. This derivative is less polar, useful in hydrophobic drug delivery systems .
Methodological Note : Monitor redox reactions using IR spectroscopy to track functional group transformations.
How does the electronic configuration of the thienyl ring influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The 3-thienyl group’s electron-rich nature facilitates:
- Suzuki-Miyaura Coupling : Reacts with aryl halides in the presence of Pd catalysts to form biaryl structures. Optimal conditions include DMF solvent and 80–100°C .
- Electrophilic Substitution : Thienyl C-H bonds undergo nitration or halogenation at the 2-position, enabling diversification for structure-activity studies .
Contradiction Alert : Steric hindrance from the methoxyphenyl group may reduce coupling efficiency. Computational modeling (DFT) predicts reactive sites .
What analytical approaches differentiate this compound from its structural isomers?
Basic Research Question
- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, as methoxy and thienyl groups induce stereoselectivity .
- UV-Vis Spectroscopy : Compare λmax values with reference spectra (e.g., 280 nm for thienyl absorption ).
Advanced Tip : Tandem MS/MS fragments thienyl-methoxyphenyl bonds, generating diagnostic ions (e.g., m/z 121 for thienyl fragments) .
How do solvent polarity and proticity affect the stability of this compound in solution?
Advanced Research Question
- Polar Protic Solvents (e.g., MeOH, H₂O) : Accelerate hydrolysis of the hydroxymethyl group. Stabilize with buffered solutions (pH 6–7) .
- Nonpolar Solvents (e.g., DCM, toluene) : Enhance shelf life but may precipitate the compound. Use sonication for re-dissolution .
Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to determine degradation kinetics .
What role does this compound play in metallo-organic frameworks (MOFs) or material science applications?
Advanced Research Question
- Ligand Design : The hydroxymethyl and thienyl groups coordinate with metal ions (e.g., Cu²⁺, Zn²⁺) to form MOFs with tunable porosity. Characterize via XRD and BET surface area analysis .
- Conductive Polymers : Thienyl groups enable π-stacking in polymers, studied for organic electronics. Electrochemical polymerization (cyclic voltammetry) assesses conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
